N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide
Description
N'-(2,6-Dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide (Molecular Formula: C₁₃H₁₄N₄O₂, Molecular Weight: 258.28) is a pyrimidine derivative featuring a phenyl group at position 3 and a dimethylimidoformamide substituent at position 4 of the tetrahydropyrimidine ring . This compound is cataloged under MDL number MFCD18194591 and is primarily utilized in synthetic chemistry as an intermediate for biologically active heterocycles . Its structural core—a 2,6-dioxo-1,2,3,6-tetrahydropyrimidine scaffold—provides a versatile platform for functionalization, enabling diverse pharmacological and material science applications.
Properties
IUPAC Name |
N'-(2,6-dioxo-3-phenylpyrimidin-4-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-16(2)9-14-11-8-12(18)15-13(19)17(11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,18,19)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEDHOLCQSUQPV-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=O)NC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=CC(=O)NC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrimidine core with various substituents that contribute to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of tetrahydropyrimidine compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and induction of cell cycle arrest.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens.
- Enzyme Inhibition : Certain compounds within this class have been identified as inhibitors of key enzymes involved in cancer progression.
Anticancer Activity
A study conducted on related tetrahydropyrimidine derivatives revealed their ability to inhibit cell growth in several cancer cell lines including HeLa and MCF-7 cells. The mechanism was primarily attributed to the disruption of microtubule dynamics:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Inhibition of tubulin polymerization |
| Compound B | MCF-7 | 8.5 | G2/M phase arrest |
| N'-(2,6-dioxo...) | A549 | 7.0 | Microtubule destabilization |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the phenyl ring and the imidoformamide moiety significantly influence the biological activity. For instance:
- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance activity by increasing electron density on the nitrogen atom.
- Imidoformamide Variations : Alterations in the imidoformamide group can lead to improved solubility and bioavailability.
The primary mode of action for N'-(2,6-dioxo...) involves interference with microtubule assembly. This is evidenced by studies showing that treatment with this compound leads to:
-
Inhibition of Tubulin Polymerization : Compounds similar to N'-(2,6-dioxo...) have been shown to prevent tubulin from forming microtubules.
- Cell Cycle Arrest : Flow cytometry analysis indicates that treated cells exhibit G2/M phase arrest.
Comparison with Similar Compounds
Research Findings and Implications
Stability and Reactivity
- The 2,6-dioxo moiety in the tetrahydropyrimidine core is electron-withdrawing, rendering the C4 position electrophilic and amenable to nucleophilic substitutions .
- Substituents at position 3 (e.g., phenyl vs. benzyl) significantly influence stability: phenyl groups confer rigidity, while benzyl groups introduce torsional flexibility .
Pharmacological Potential
- Analogs with N,N-dimethylimidoformamide groups (e.g., target compound) are hypothesized to act as kinase inhibitors due to their structural resemblance to ATP-competitive scaffolds .
- Derivatives with nitrous amide functionalities (e.g., ) could serve as nitric oxide donors, leveraging the N–O bond’s lability under physiological conditions.
Industrial and Research Utility
Preparation Methods
Synthesis of N-Substituted 1,2,3,6-Tetrahydropyrimidine Core
A key intermediate in the synthesis is the N-substituted 1,2,3,6-tetrahydropyridine derivative, which can be prepared via a dehydration reaction of N-substituted 4-piperidinol derivatives using phosphoric acid as both protonating and dehydrating agent.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of ammonium salt from N-substituted 4-piperidinol and 85% phosphoric acid | Stirring at room temperature; mass ratio N-substituted 4-piperidinol : H3PO4 = 1:3 to 4 | Produces ammonium salt intermediate |
| 2 | Dehydroxylation by heating the reaction mixture | Gradual heating to 180 °C (max 190 °C), reaction time 2–3 hours | Phosphoric acid acts as dehydrating agent; monitored by TLC for completion |
| 3 | Quenching and pH adjustment | Add deionized water while hot, stir; adjust pH to ~9 using 2M NaOH | Prepares for extraction |
| 4 | Extraction and purification | Extract with toluene (3x volume equal to reaction mixture); concentrate under reduced pressure at 60 ± 2 °C, 135 rpm | Yields N-substituted 1,2,3,6-tetrahydropyridine |
This method has been demonstrated for various substituents including phenyl, benzyl, and ethoxycarbonyl groups, indicating its versatility in preparing substituted tetrahydropyrimidines relevant to the target compound.
Palladium-Catalyzed Coupling Reactions (If Applicable)
For derivatives involving additional heterocyclic or aryl substitutions, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are employed. Typical conditions include:
| Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(PPh3)2Cl2 or Pd(dppf)Cl2 | K2CO3 or Cs2CO3 | DMF, 1,4-dioxane, or mixtures with water | 80–110 °C | 2–14 h | 44–72% |
These reactions facilitate the attachment of complex substituents to the pyrimidine ring, enhancing structural diversity.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The dehydration step using phosphoric acid is critical for efficient ring closure and formation of the tetrahydropyrimidine ring; controlling temperature and reaction time is essential to maximize yield and minimize by-products.
- The pH adjustment post-reaction facilitates extraction and purification, indicating the importance of careful work-up.
- Palladium-catalyzed coupling methods provide a versatile tool for further functionalization but require inert atmosphere and precise control of reaction parameters to achieve high yields.
- The N,N-dimethylimidoformamide group introduction is typically performed under mild conditions to preserve the integrity of the sensitive tetrahydropyrimidine ring.
- Overall, the synthetic route benefits from readily available starting materials, mild to moderate reaction conditions, and scalable purification steps, making it industrially viable.
The preparation of N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide is achieved through a multi-step synthesis starting from N-substituted 4-piperidinol derivatives. The key steps include phosphoric acid-mediated dehydration to form the tetrahydropyrimidine core, followed by introduction of the N,N-dimethylimidoformamide group under mild conditions. Palladium-catalyzed coupling reactions may be employed for further functionalization. The methods are characterized by controlled reaction parameters, moderate to high yields, and practical purification techniques, supported by diverse research sources and patent disclosures.
Q & A
Q. What are the optimal synthetic pathways for N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide?
The synthesis typically involves condensation reactions of 6-aminouracil derivatives with appropriate electrophiles. For example, refluxing 6-aminouracil with acyl chlorides or isothiocyanates in dry solvents like DMF or pyridine, catalyzed by piperidine, yields structurally related pyrimidin-4-yl derivatives. Key parameters include:
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : Confirms substitution patterns and proton environments (e.g., dimethylimidoformamide protons at δ ~3.0 ppm for N–CH₃ groups) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, essential for understanding molecular packing and interactions .
- HPLC/TLC : Monitors reaction progress and purity (>90% purity achievable via column chromatography) .
Advanced Research Questions
Q. How do electronic and steric modifications of the pyrimidine core influence biological activity?
Structural analogs demonstrate that:
- Phenyl substituents at position 3 enhance π-π stacking with biological targets, improving binding affinity.
- Dimethylimidoformamide groups increase solubility in polar solvents (e.g., ethanol), aiding bioavailability .
- Electron-withdrawing substituents (e.g., nitro or cyano groups) on the phenyl ring modulate reactivity in nucleophilic environments .
Experimental validation requires comparative assays (e.g., enzyme inhibition studies) paired with DFT calculations to map electronic effects .
Q. What computational strategies predict the compound’s interaction with enzymatic targets?
- Molecular docking : Software like AutoDock Vina models binding poses using crystallographic data from homologous proteins. For example, the pyrimidine-dione moiety may anchor the compound to ATP-binding pockets via hydrogen bonds .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Lys123 in kinase targets) for mutagenesis studies .
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors at C2 and C6) for scaffold optimization .
Q. How can crystallographic data resolve contradictions in reported tautomeric forms?
X-ray diffraction of single crystals (space group P2₁/c) reveals the dominant tautomer as the 1,2,3,6-tetrahydro-2,6-dioxo form, with no observable enol tautomers in the solid state. Discrepancies in solution-phase studies (e.g., NMR) may arise from solvent-dependent equilibria, resolved via variable-temperature NMR in DMSO-d₆ .
Methodological Considerations
Q. What protocols mitigate degradation during long-term storage?
- Storage conditions : -20°C under inert gas (argon) in amber vials to prevent photodegradation.
- Stability assays : Monitor via HPLC every 6 months; degradation products (e.g., hydrolyzed imidoformamide) elute earlier than the parent compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
